3,4-Diethylphenol
Overview
Description
3,4-Diethylphenol is an organic compound with the molecular formula C10H14O . It has a molecular weight of 150.2176 . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7,11H,3-4H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of 3,4-Diethylphenol consists of a phenol group with two ethyl groups attached at the 3rd and 4th positions . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3,4-Diethylphenol has a molecular weight of 150.2176 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the sources.Scientific Research Applications
Synthesis of Pharmaceuticals and Biological Studies : Diethyl(3,5-dibromo-4-hydroxyphenylamino) (substituted phenyl/heterocyclic) methylphosphonates, a new class of compounds, have been synthesized using 4-amino-2,6-dibromophenol, substituted heterocyclic/phenyl aldehydes, and diethylphosphite. These compounds showed promising in vitro antimicrobial and antioxidant activities (Varalakshmi et al., 2014).
Cancer Research : Schiff bases synthesized from 3,4-diethylphenol derivatives have demonstrated significant anticancer activity. These compounds showed potential as pro-apoptotic agents against cancer cells, highlighting their application in developing new therapeutic agents (Uddin et al., 2020).
Environmental Applications : In a study on the biodegradation of phenolic mixtures, 3,4-Diethylphenol was used as a model compound. This research provides insights into the biodegradation kinetics of such compounds, which is crucial for environmental management and pollution control (Tomei & Annesini, 2008).
Chemical Sensing and Detection : A chemosensor based on a derivative of 3,4-Diethylphenol has been developed for the detection of Cu2+ ions in aqueous solutions. This research is significant for environmental monitoring and industrial applications (Fanna et al., 2018).
Material Science : Poly(3,4-ethylenedioxythiophene), a polymer incorporating 3,4-diethylphenol units, has been utilized for creating a polymer-supported system for catalytic reactions. This research opens avenues in material science for developing new catalytic materials and processes (Sivakumar & Phani, 2011).
Safety And Hazards
properties
IUPAC Name |
3,4-diethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZSNZFNABEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236370 | |
Record name | Phenol, 3,4-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethylphenol | |
CAS RN |
875-85-4 | |
Record name | Phenol, 3,4-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,4-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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